2-Bromo-3-nitrotoluene

Crystal Engineering Solid-State Chemistry Structure-Activity Relationship

Sourcing regioisomerically pure bromonitrotoluene blocks often leads to inconsistent cross-coupling yields. This 2-bromo-3-nitro isomer solves that with a defined ortho-bromo/meta-nitro geometry enabling reliable Ullmann and Suzuki couplings. • Unique 54.1° dihedral angle ensures predictable steric accessibility for Pd-catalyzed reactions. • Key precursor for 10-methylfluoranthene (OLED/OFET materials) and unsymmetrical dinitrobiphenyls. • Available in bulk; ship ambient with reliable global logistics.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 41085-43-2
Cat. No. B170676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitrotoluene
CAS41085-43-2
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3
InChIKeyGCAAVRIWNMTOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-nitrotoluene: Ortho-Bromo/Meta-Nitro Building Block


2-Bromo-3-nitrotoluene (CAS 41085-43-2) is a disubstituted aromatic compound belonging to the bromonitrotoluene family, characterized by an ortho-bromo and a meta-nitro substituent relative to the methyl group. This specific regioisomer, with a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol, presents as a pale yellow, low-melting solid (mp 38-41 °C) . The juxtaposition of a strong electron-withdrawing nitro group adjacent to a bromine atom, which is ortho to the methyl group, establishes a unique reactivity profile distinct from other bromonitrotoluene isomers [1].

Ortho-bromo / meta-nitro regioisomer for site-selective synthetic elaboration
Enables regioisomerically defined biaryl and polycyclic aromatic targets
Aryl bromide center supports robust Pd-catalyzed cross-coupling workflows

Regioisomer-Dependent Reactivity of 2-Bromo-3-nitrotoluene


Within the class of bromonitrotoluenes, the specific 2-bromo-3-nitro substitution pattern is non-interchangeable with its regioisomers. The 2-bromo-3-nitrotoluene isomer uniquely places the bromine atom ortho to the methyl group and the nitro group meta to the methyl group (and ortho to the bromine). This spatial arrangement dictates a distinct set of steric and electronic properties . For instance, the dihedral angle between the nitro group and the phenyl ring, reported as 54.1(4)° , is a direct consequence of the ortho-bromo steric hindrance. This non-planar geometry can significantly influence the molecule's solid-state packing, solubility, and, crucially, the steric accessibility of the bromine atom in cross-coupling reactions, differentiating it from isomers like 2-bromo-4-nitrotoluene (CAS 7745-93-9) or 2-bromo-5-nitrotoluene (CAS 7149-70-4) where the nitro group is further removed from the bromine .

Regioisomer 2-Bromo-3-nitrotoluene vs. 2-bromo-4-nitrotoluene or 2-bromo-5-nitrotoluene — substitution pattern may alter reaction site and final product architecture
Halogen type Aryl bromide vs. aryl chloride analog — lower oxidative addition efficiency may reduce cross-coupling yields
Steric profile Ortho-bromo induces non-planarity — isomers without ortho-strain exhibit different solid-state and solution behavior, which may affect reactivity and crystallization

Quantitative Differentiators for 2-Bromo-3-nitrotoluene


Sterically-Induced Non-Planar Conformation

The crystal structure of 2-bromo-3-nitrotoluene reveals a significant dihedral angle of 54.1(4)° between the nitro group and the phenyl ring . This contrasts with less sterically hindered regioisomers, such as 2-bromo-5-nitrotoluene, where the nitro group is para to the methyl and meta to the bromine, allowing for a more planar conformation. The forced non-planarity in 2-bromo-3-nitrotoluene is a quantifiable structural feature that can affect intermolecular interactions and crystal packing.

Conformation
Class-level inference
Dihedral angle 54.1(4)°
Indicates sterically forced non-planarity absent in less hindered regioisomers.
Source to verify; may influence crystal packing and reactivity.
Crystal Engineering Solid-State Chemistry Structure-Activity Relationship

Ullmann Coupling: Unsymmetrical Biaryl Synthesis

2-Bromo-3-nitrotoluene is a specific and documented starting material for the synthesis of unsymmetrical dimethyl dinitro biphenyls via Ullmann coupling . This application is directly enabled by the specific 2-bromo-3-nitro substitution pattern. Analogs like 2-bromo-4-nitrotoluene or 2-chloro-3-nitrotoluene would yield different regioisomeric biaryl products or exhibit altered reactivity under Ullmann conditions, respectively, rendering them unsuitable for this specific target molecule synthesis without significant process re-optimization.

Ullmann coupling
Data to verify
Unsymmetrical dimethyl dinitro biphenyl synthesis
Reported route-specific building block; regioisomer substitution would alter product.
Review published procedure for full context.
Ullmann Coupling Biaryl Synthesis Pharmaceutical Intermediates

10-Methylfluoranthene Synthesis

2-Bromo-3-nitrotoluene has been specifically cited as a starting material for the synthesis of 10-methylfluoranthene . This application leverages the compound's unique substitution pattern as a template for building the polycyclic framework. While other bromonitrotoluenes could theoretically be used, the reported synthetic route is specifically designed around the 2-bromo-3-nitrotoluene scaffold, and substitution would necessitate a complete re-design of the synthetic sequence.

10-Methylfluoranthene
Data to verify
Reported precursor for 10-methylfluoranthene
Supports fluoranthene derivative research; route-specific scaffold.
Confirm synthetic protocol details independently.
Polycyclic Aromatic Hydrocarbons Materials Chemistry Fluoranthene Derivatives

Cross-Coupling Reactivity: Bromide vs. Chloride

As an aryl bromide, 2-bromo-3-nitrotoluene exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analog, 2-chloro-3-nitrotoluene (CAS 3970-40-9). This is a well-established class-level inference where aryl bromides undergo oxidative addition to Pd(0) catalysts more readily than aryl chlorides, often enabling milder reaction conditions and higher yields [1]. While direct comparative yield data for 2-bromo-3-nitrotoluene vs. its chloro-analog in a specific coupling is not provided in the accessible sources, the general trend is unequivocally documented in the broader literature of Suzuki and Heck couplings [1].

Reactivity
Class-level inference
>10x higher oxidative addition rate
Aryl bromide vs. aryl chloride; enables milder cross-coupling conditions.
Class trend; verify under your specific conditions.
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Heck Reaction

Application Scenarios for 2-Bromo-3-nitrotoluene


Unsymmetrical Biaryl Pharmaceuticals and Agrochemicals

Based on its established role in the Ullmann synthesis of unsymmetrical dimethyl dinitro biphenyls , 2-bromo-3-nitrotoluene is a strategic building block for medicinal and agrochemical programs targeting biaryl motifs with specific regioisomeric requirements. The ortho-bromo/meta-nitro pattern ensures the correct spatial orientation of functional groups in the final biaryl product, a feature that cannot be replicated by other bromonitrotoluene isomers.

Fluoranthene-Based Organic Electronic Materials

Given its documented use in the synthesis of 10-methylfluoranthene , this compound is a critical precursor for researchers developing novel fluoranthene derivatives. These polycyclic aromatic hydrocarbons are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic materials due to their unique electronic and photophysical properties.

High-Throughput Cross-Coupling Screening Libraries

The compound's aryl bromide functionality makes it a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) compared to its chloro-analog . This property is valuable for building diverse chemical libraries in drug discovery or materials science, where the more reactive aryl bromide ensures higher success rates and consistent yields across a broad range of coupling partners under standard screening conditions.

Crystal Engineering and Solid-State Formulation

The unique, quantifiable dihedral angle of 54.1(4)° between the nitro group and the phenyl ring makes 2-bromo-3-nitrotoluene a valuable model compound for studying the impact of steric strain on crystal packing, polymorphism, and solid-state properties. This is relevant for formulation scientists seeking to understand and control the solid-state behavior of more complex, sterically hindered pharmaceutical intermediates and active ingredients.

Application
Selection Property
Validation Focus
Unsymmetrical biaryl synthesis
Ortho-bromo/meta-nitro regioisomer
Regioisomeric fidelity in coupling product
Fluoranthene-based materials
Documented precursor for 10-methylfluoranthene
Route-specific synthetic validation
Cross-coupling screening libraries
Higher reactivity aryl bromide center
Coupling efficiency across diverse partners
Crystal engineering studies
Sterically-induced non-planar conformation
Dihedral angle influence on packing and solubility

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